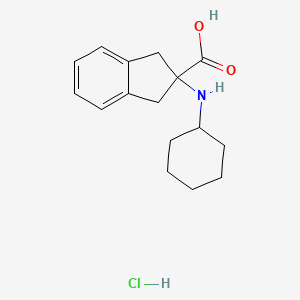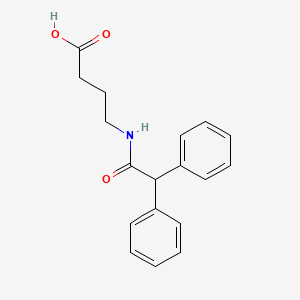
4-Diphenylacetylamino-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Diphenylacetylamino-butyric acid is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 . It is used for proteomics research .
Molecular Structure Analysis
The molecule contains a total of 42 bonds, including 23 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, and 12 aromatic bonds. It also features 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .Physical And Chemical Properties Analysis
4-Diphenylacetylamino-butyric acid has a molecular weight of 297.35 . It contains 42 bonds in total, including 23 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .Applications De Recherche Scientifique
Butyric Acid and Derivatives in Cancer and Hemoglobinopathies
Butyric acid, a short-chain fatty acid, has been studied for its effects on gene expression regulation, promoting markers of cell differentiation, apoptosis, and cell growth control. Its role as a biological response modifier (BRM) makes it a candidate for therapeutic purposes in treating colorectal cancer and hemoglobinopathies. Continuous infusions of butyrate are required to improve treatment efficacy due to its short half-life. Research has shifted towards butyric derivatives and delivery systems to overcome the limitations of butyric acid in therapy, demonstrating the practical value of this therapeutic concept (Pouillart, 1998).
Genetic Toxicity of Butyric Acid Derivatives
The genetic toxicity of 4-(2,4-dichlorophenoxy)butyric acid, a herbicide, was examined through various assays, revealing no genotoxic potential to mammals. This finding supports its reported lack of carcinogenic potential in mice and rats, suggesting safety in its application (Charles et al., 2000).
Impact on Osteoblastic Cells
Butyric acid affects osteoblast activity, with implications for bone health. Exposure to butyrate suppressed proliferation, induced cell cycle arrest, and decreased collagen expression in MG-63 osteoblastic cells. These effects suggest butyric acid's involvement in the pathogenesis of periodontal and periapical tissue destruction by impairing bone healing responses (Chang et al., 2016).
Diverse Biological Functions
Butyric acid's diverse biological functions include affecting cell morphology, growth rate, and gene expression. It shows potential in cancer management by causing selective cell death, promoting cell differentiation, and enhancing the cell-killing effect in conjunction with current tumor therapeutic agents. Its role in inducing differentiation and enzyme activity modulation in mammalian cells highlights its therapeutic and research utility (Prasad, 1980).
Butyric Acid as an Inducer of Erythroid Differentiation
Butyric acid is a potent inducer of erythroid differentiation in cultured erythroleukemic cells, demonstrating its role in cellular differentiation processes. Its effectiveness at low concentrations and the stringent requirement of its structural features for induction underscore its potential in therapeutic applications (Leder & Leder, 1975).
Mécanisme D'action
Target of Action
It is known that similar compounds like phenylbutyric acid have been shown to interact with regulatory t cells (tregs) and play a crucial role in maintaining their differentiation and function .
Mode of Action
It is known that phenylbutyric acid, a similar compound, activates autophagy of treg cells by inhibiting the mammalian target of rapamycin . This activation of autophagy increases oxidative phosphorylation and surface expression of cytotoxic T-lymphocyte-associated protein 4 on Treg cells, thereby promoting Treg differentiation and their suppressive function .
Biochemical Pathways
It is known that phenylbutyric acid, a similar compound, is involved in the regulation of growth, development, stress response, and other important activities in the life cycle of plants . It also plays a role in the regulation of the Gamma-Amino Butyric Acid (GABA) neurotransmission system .
Pharmacokinetics
It is known that similar compounds like phenylbutyric acid are used in clinical settings, suggesting that they have acceptable bioavailability .
Result of Action
It is known that phenylbutyric acid, a similar compound, has been shown to have neuroprotective effects . It reduces endoplasmic reticulum stress-induced cell death, primarily acting as a chemical chaperone .
Action Environment
It is known that the accumulation of similar compounds like phenylbutyric acid is mainly affected by environmental factors such as temperature, humidity, and oxygen content .
Propriétés
IUPAC Name |
4-[(2,2-diphenylacetyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-16(21)12-7-13-19-18(22)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,17H,7,12-13H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAQCTMNYGNISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Diphenylacetylamino-butyric acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

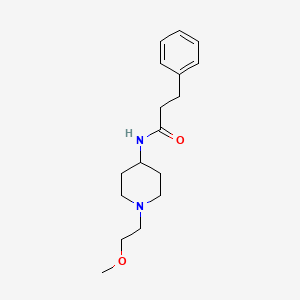
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2633646.png)
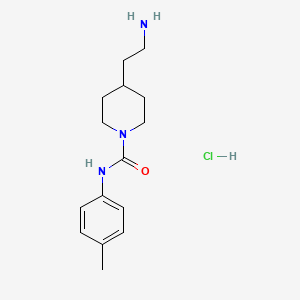
![N-(3,5-dimethylphenyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2633650.png)
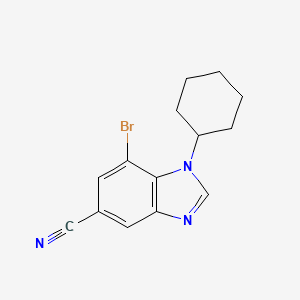
![[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2633653.png)

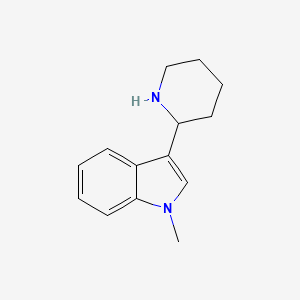
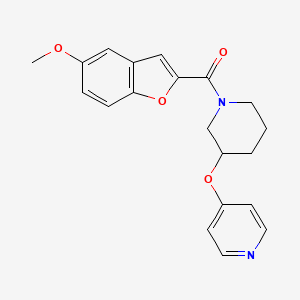
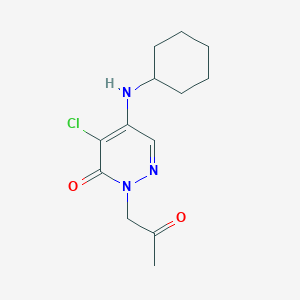
![2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-N-isopropylacetamide](/img/structure/B2633659.png)
![5-(Furan-2-yl)-2-phenacylsulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2633661.png)
![2-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2633665.png)
